molecular formula C20H44BrNO B14301321 N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide CAS No. 112218-54-9

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide

Cat. No.: B14301321
CAS No.: 112218-54-9
M. Wt: 394.5 g/mol
InChI Key: VXXVNLQGADUKRS-UHFFFAOYSA-M
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Description

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.

    Oxidation Reactions: The compound can be oxidized to form various oxides.

    Reduction Reactions: Reduction can lead to the formation of amines and alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: The major products are the corresponding quaternary ammonium salts.

    Oxidation: Oxidation products include various oxides and hydroxides.

    Reduction: Reduction products include secondary amines and alcohols.

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the hydrogen bonding network of water, leading to increased solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N,N-dimethylcyclohexanaminium bromide
  • N-(2-Hydroxyethyl)-N,N-dimethylhexadecylammonium bromide

Uniqueness

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is unique due to its specific hydrophobic tail length, which provides optimal surfactant properties for various applications. Its ability to form stable micelles makes it particularly useful in drug delivery and industrial formulations.

Properties

CAS No.

112218-54-9

Molecular Formula

C20H44BrNO

Molecular Weight

394.5 g/mol

IUPAC Name

hexadecan-7-yl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C20H44NO.BrH/c1-5-7-9-11-12-13-15-17-20(16-14-10-8-6-2)21(3,4)18-19-22;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

VXXVNLQGADUKRS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCC)[N+](C)(C)CCO.[Br-]

Origin of Product

United States

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